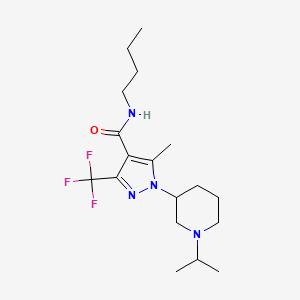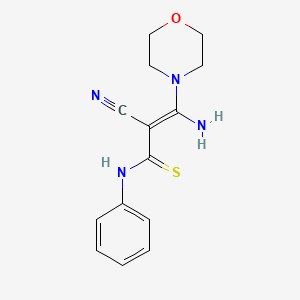
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMDO-PROT and is a chiral reagent that has been used in asymmetric synthesis. It has a molecular formula of C10H20O3 and a molecular weight of 188.27 g/mol.
Mécanisme D'action
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the formation of a chiral complex with the substrate. The chiral complex is formed due to the interaction of the chiral ligand with the substrate. The complex then undergoes a reaction to form the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in lab experiments is its high enantioselectivity in asymmetric synthesis. It has been found to be highly effective in providing chiral compounds with high purity and yield. However, the major limitation of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields such as pharmaceuticals, agrochemicals, and materials science. Further research is also needed to understand its mechanism of action and its effects on human health and the environment.
In conclusion, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a promising chiral reagent that has been widely used in asymmetric synthesis. Although there is limited information available on its biochemical and physiological effects, it has been found to be highly effective in providing chiral compounds with high enantioselectivity. Further research is needed to explore its potential applications in various fields and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with (R)-glycidol. The reaction is catalyzed by a chiral catalyst such as a cinchona alkaloid-derived ligand. The product obtained is a colorless liquid that can be purified by column chromatography.
Applications De Recherche Scientifique
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been used in various scientific research applications. One of its major applications is in asymmetric synthesis. It has been used as a chiral reagent in the synthesis of various chiral compounds such as amino acids, alcohols, and esters. The compound has been found to be highly effective in providing high enantioselectivity in asymmetric reactions.
Propriétés
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-GVHYBUMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

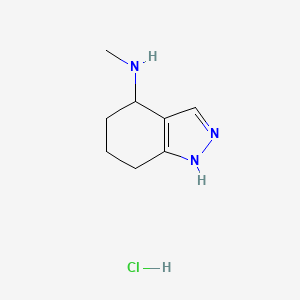

![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)
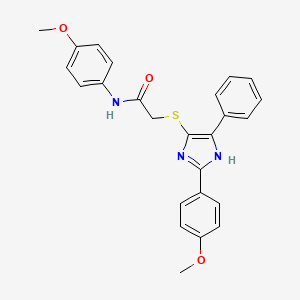
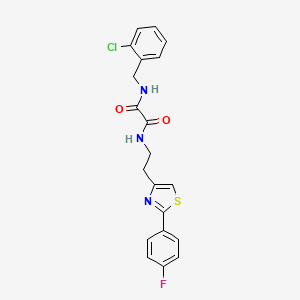

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)
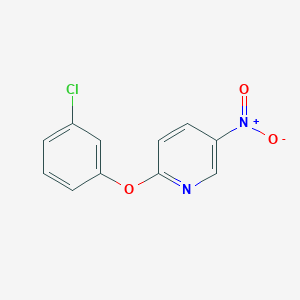

![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)
